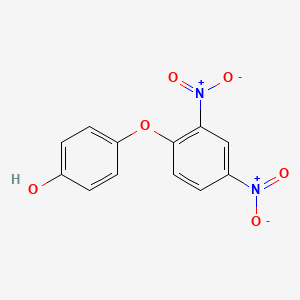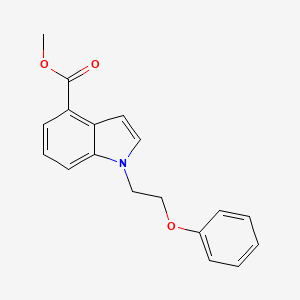
3-(2-Fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylic acid
Übersicht
Beschreibung
3-(2-Fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of α,β-unsaturated carbonyl compounds with hydroxylamine derivatives. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported to enhance reaction efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the iodine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-(2-Fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-3-phenylisoxazole: Lacks the carboxy and halogen substituents.
4-Carboxy-5-methyl-3-(2-chlorophenyl)isoxazole: Contains a chlorine atom instead of fluorine and iodine.
3-(2-Fluorophenyl)-5-methylisoxazole: Lacks the carboxy and iodine substituents.
Uniqueness
3-(2-Fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H7FINO3 |
|---|---|
Molekulargewicht |
347.08 g/mol |
IUPAC-Name |
3-(2-fluoro-5-iodophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7FINO3/c1-5-9(11(15)16)10(14-17-5)7-4-6(13)2-3-8(7)12/h2-4H,1H3,(H,15,16) |
InChI-Schlüssel |
WVMPMDKAZGWVGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C2=C(C=CC(=C2)I)F)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Iodo-1-trityl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8530599.png)
![2-(6-Aminohexyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B8530602.png)
![Ethyl 2-methyl-2H-thieno[3,2-e]-1,2-thiazine-3-carboxylate](/img/structure/B8530606.png)
![1h-Indole-2-carboxamide,5-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-(phenylthio)-](/img/structure/B8530607.png)




![3-Pyridinemethanamine,6-ethyl-n-[4-(1-methylethyl)phenyl]-](/img/structure/B8530654.png)




